molecular formula C16H11N5O2S B2945614 4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine CAS No. 919936-70-2

4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Cat. No. B2945614
CAS RN: 919936-70-2
M. Wt: 337.36
InChI Key: HNTUWEZDVRVSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine” is a heterocyclic compound with an empirical formula of C16H11N5O2S and a molecular weight of 337.36 . It is part of the 1,2,4-oxadiazole family, which is known for its broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a 1,3,4-oxadiazole ring via a sulfanyl group. The 1,3,4-oxadiazole ring is further substituted with a phenyl ring . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, solubility, and stability would require experimental determination.

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives: have been recognized for their potential in agriculture, particularly as chemical pesticides. They exhibit a range of activities that can be crucial in managing plant diseases and ensuring food security .

Nematocidal Activity

These compounds have shown moderate activity against plant-parasitic nematodes like Meloidogyne incognita, which can significantly impact crop yields.

Anti-fungal Activity

The derivatives also possess anti-fungal properties, particularly against Rhizoctonia solani, a pathogen known to cause sheath blight in rice and other crops.

Antibacterial Effects

Certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial leaf blight in rice, a disease that can lead to substantial crop loss .

Anti-infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens .

Anti-bacterial Activity

These compounds have been effective against bacterial infections, including those resistant to other antibiotics.

Anti-viral Activity

Their structure allows them to be potent anti-viral agents, potentially offering new avenues for treating viral infections.

Anti-leishmanial Activity

The derivatives have shown promise as anti-leishmanial agents, suggesting potential in treating tropical diseases caused by Leishmania parasites.

Antimicrobial Potential

The oxadiazole derivatives, including the specific compound , have been noted for their antimicrobial potential, which is critical in the development of new treatments for microbial infections .

Cancer Therapeutics

Research indicates that 1,2,4-oxadiazole derivatives can be selective against certain cancer cell lines, offering a pathway for the development of novel cancer treatments .

Mode of Action Studies

Understanding the mode of action is crucial for drug development. 1,2,4-Oxadiazoles have been studied for their interactions with biological targets, such as proteases in pathogens, to determine how they exert their effects .

Drug Discovery

The versatility of 1,2,4-oxadiazoles makes them valuable scaffolds in drug discovery. Their ability to be modified and interact with various biological targets makes them a focus for the synthesis of new chemical entities with potential therapeutic applications .

Future Directions

The 1,2,4-oxadiazole scaffold is a promising area of research in the development of new chemical entities with potential anti-infective activity . Future research could focus on the synthesis of novel derivatives and evaluation of their biological activities.

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives, which are structurally similar to this compound, have been reported to target various enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .

Mode of Action

It can be inferred from related studies that 1,3,4-oxadiazole derivatives interact with their targets, leading to inhibition or modulation of the target enzymes’ activity . This interaction can result in the disruption of essential cellular processes, potentially leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the target enzymes. For instance, inhibition of thymidylate synthase can disrupt DNA synthesis, while inhibition of HDAC can alter gene expression . Similarly, inhibition of topoisomerase II can affect DNA topology, and inhibition of telomerase can impact telomere maintenance . These disruptions can lead to cell cycle arrest, apoptosis, or other downstream effects .

Pharmacokinetics

The molecular weight of the compound is 33736 , which is within the range generally considered favorable for oral bioavailability

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Based on the potential targets of 1,3,4-oxadiazole derivatives, the effects could include disrupted DNA synthesis, altered gene expression, changes in DNA topology, and shortened telomeres . These effects could lead to cell cycle arrest, apoptosis, or other forms of cell death .

properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c1-2-4-11(5-3-1)14-18-13(23-21-14)10-24-16-20-19-15(22-16)12-6-8-17-9-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTUWEZDVRVSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.